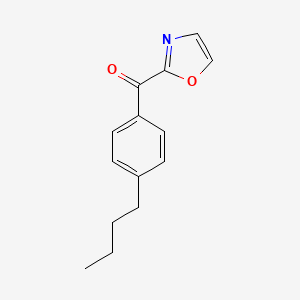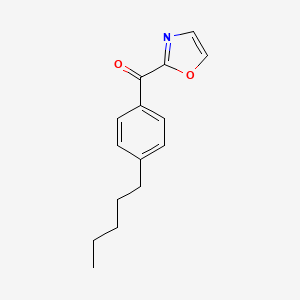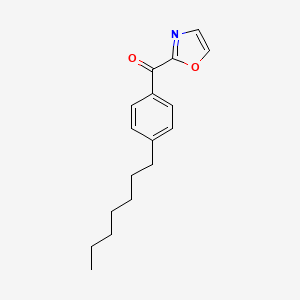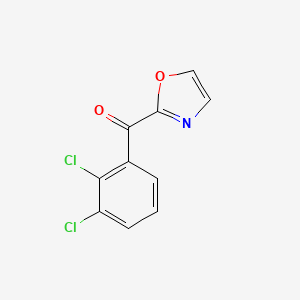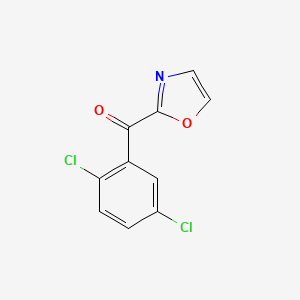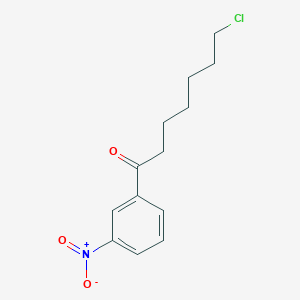
4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone is a chemical compound with the molecular weight of 378.24 . Its IUPAC name is (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone is 1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone and related compounds have significant importance in the field of organic synthesis and material science. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various pharmaceuticals and materials, has been developed. The method overcomes challenges associated with the cost and toxicity of traditional synthesis methods, offering a more practical approach for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Application in Sunscreen and Cosmetic Products
Benzophenone derivatives, like Benzophenone-3, are extensively used in sunscreen and cosmetic products. The extensive use and subsequent release into the environment have raised concerns about their impact on aquatic ecosystems and human health. Studies have examined the physicochemical properties, environmental occurrence, toxic effects, and potential endocrine-disrupting capabilities of these compounds (Kim & Choi, 2014).
Photoaffinity Labeling
Photoaffinity labeling (PAL) is a method used in structural biology to study the interactions between biomolecules. Compounds like benzophenone serve as photoreactive groups in this process. PAL, in combination with modern analytical techniques, is crucial for understanding the structure and function of biological systems, including drug targets, transport processes, and the stereochemistry of receptor-ligand interactions (Vodovozova, 2007).
Safety and Regulatory Considerations
The safety of benzophenone, especially as a flavouring agent, has been thoroughly evaluated. It is considered to have weak endocrine activities and no significant genotoxicity. Regulatory bodies have determined acceptable daily intake levels to ensure consumer safety (Silano et al., 2017).
Chemosensory Applications
Compounds like 4-Methyl-2,6-diformylphenol have been utilized as platforms for the development of chemosensors, detecting various metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors underline the significance of benzophenone derivatives in chemical sensing technologies (Roy, 2021).
Propiedades
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSONSAFKIZRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643100 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-04-6 |
Source


|
| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

